![molecular formula C22H23N3O3S B1668406 Cerlapirdina CAS No. 925448-93-7](/img/structure/B1668406.png)
Cerlapirdina
Descripción general
Descripción
Cerlapirdine (USAN; SAM-531, WAY-262,531, PF-05212365) is a drug that was under development by Wyeth/Pfizer for the treatment of cognitive disorders associated with Alzheimer’s disease and schizophrenia . It demonstrated a trend toward efficacy along with a good side effect profile and no incidence of serious adverse events in a phase II clinical trial .
Molecular Structure Analysis
Cerlapirdine has the IUPAC name N, N -dimethyl-3- [ (3-naphthalen-1-ylsulfonyl-2 H -indazol-5-yl)oxy]propan-1-amine. Its molecular formula is C22H23N3O3S and its molar mass is 409.50 g·mol −1 .Chemical Reactions Analysis
Cerlapirdine is metabolized in the body. In plasma samples, unchanged cerlapirdine was the major drug-related component in circulation, representing 51% of total 14C exposure. One metabolite (M1, desmethylcerlapirdine) was detected in plasma, and represented 9% of total 14C exposure .Physical And Chemical Properties Analysis
Cerlapirdine is a small molecule with a chemical formula of C22H23N3O3S. Its average weight is 409.5 and its monoisotopic weight is 409.146012787 .Aplicaciones Científicas De Investigación
Tratamiento de la enfermedad de Alzheimer
La cerlapirdina es un antagonista selectivo, potente y completo del receptor de 5-hidroxitriptamina 6 (5-HT6) . Junto con otros antagonistas del receptor 5-HT6, ha estado en desarrollo clínico para el tratamiento sintomático de la enfermedad de Alzheimer . El receptor 5-HT6 se localiza principalmente en el sistema nervioso central y en regiones como la corteza cerebral, el núcleo accumbens, el caudado-putamen, el estriado y el hipocampo que están asociadas con la cognición y la memoria .
Metabolismo y disposición
Se realizó un estudio de absorción, distribución, metabolismo y excreción (ADME) en humanos para comprender mejor el metabolismo y la disposición de la this compound . Después de una dosis única oral de 5 mg de this compound, la recuperación del 14C total fue casi completa, siendo las heces la principal vía de eliminación de la dosis administrada, mientras que la excreción urinaria jugó un papel menor . Se estimó que la absorción fue de al menos el 70% .
Perfil de metabolitos
El perfil de metabolitos en muestras de plasma combinadas mostró que la this compound sin cambios fue el principal componente relacionado con el fármaco en circulación, representando el 51% de la exposición total al 14C en plasma . Se detectó un metabolito (M1, desmetilthis compound) en el plasma y representó el 9% de la exposición total al 14C . Los estudios de fenotipificación de la reacción del citocromo P450 in vitro mostraron que M1 se formó principalmente por CYP2C8 y CYP3A4 .
Excreción urinaria
En muestras de orina combinadas, se detectaron tres picos principales relacionados con el fármaco, correspondientes a this compound-N-óxido (M3), this compound y desmetilthis compound .
Excreción fecal
En las heces, la this compound fue el principal componente de 14C excretado, seguido de la desmetilthis compound .
Regulación de los neurotransmisores
La this compound ha demostrado la capacidad de aumentar los niveles cerebrales de acetilcolina y glutamato , que son neurotransmisores cruciales en el sistema nervioso central. Esta propiedad podría tener implicaciones en el tratamiento de los trastornos neurológicos donde estos neurotransmisores son deficientes.
Mecanismo De Acción
Target of Action
Cerlapirdine, also known as SAM-531, is a selective, potent, full antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .
Mode of Action
As an antagonist of the 5-HT6 receptor, Cerlapirdine binds to these receptors and blocks their activation by serotonin . This blockage can lead to various downstream effects, depending on the specific cellular context .
Biochemical Pathways
Given its role as a 5-ht6 receptor antagonist, it is likely to affect serotonin signaling pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Cerlapirdine have been studied. After a single, oral 5 mg dose of Cerlapirdine, recovery of total 14C was almost complete, with feces being the major route of elimination of the administered dose, whereas urinary excretion played a lesser role . The extent of absorption was estimated to be at least 70% . Unchanged Cerlapirdine was the major drug-related component in circulation, representing 51% of total 14C exposure in plasma . One metabolite (M1, desmethylcerlapirdine) was detected in plasma, and represented 9
Propiedades
IUPAC Name |
N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQGEDVQXVTCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137232 | |
Record name | Cerlapirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
925448-93-7 | |
Record name | N,N-Dimethyl-3-[[3-(1-naphthalenylsulfonyl)-1H-indazol-5-yl]oxy]-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925448-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cerlapirdine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925448937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cerlapirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cerlapirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERLAPIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK40PJ0V49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Cerlapirdine?
A1: Cerlapirdine functions as a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. [, , ] This means it binds to the 5-HT6 receptor and blocks its activation by the natural neurotransmitter serotonin.
Q2: What is known about the metabolic fate of Cerlapirdine in the human body?
A3: A human study utilizing Accelerator Mass Spectrometry (AMS) revealed that after oral administration, Cerlapirdine is primarily eliminated through feces, with a smaller portion excreted in urine. [] Absorption was estimated to be at least 70%. [] The unchanged drug represents the major component in plasma, indicating significant systemic exposure. [] Desmethylcerlapirdine, a key metabolite, is primarily formed by CYP2C8 and CYP3A4 enzymes. []
Q3: What is the significance of using Accelerator Mass Spectrometry in studying Cerlapirdine metabolism?
A4: The study employed AMS due to the low radioactive dose of [14C]Cerlapirdine administered. [] This highly sensitive technique enabled comprehensive quantification of Cerlapirdine and its metabolites in plasma, urine, and feces, providing a detailed metabolic profile even with minimal drug exposure. []
Q4: Are there any known synthetic pathways for Cerlapirdine and its derivatives?
A5: Research has explored electrochemical methods for synthesizing 1H-indazole N-oxides, a structural class to which Cerlapirdine belongs. [] By utilizing different cathode materials, researchers achieved selective synthesis of 1H-indazole N-oxides and their subsequent deoxygenation to N-heteroaromatics. [] This methodology holds promise for developing efficient and scalable synthetic routes for Cerlapirdine and related compounds. []
Q5: What is the significance of understanding the structure-activity relationship (SAR) of Cerlapirdine?
A6: Investigating the SAR of Cerlapirdine is crucial for optimizing its pharmacological properties. [] By understanding how modifications to its chemical structure affect its potency, selectivity, and pharmacokinetic behavior, researchers can design improved analogs with enhanced therapeutic potential. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.